4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship (SAR)

4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (CAS 59197-86-3) is a synthetic small molecule belonging to the 4-hydroxy-3-quinolinecarboxamide class. It is characterized by a 4-oxo-1,4-dihydroquinoline core with an 8-trifluoromethyl substituent and a thiazol-2-yl carboxamide side chain.

Molecular Formula C14H8F3N3O2S
Molecular Weight 339.29 g/mol
CAS No. 59197-86-3
Cat. No. B12193414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide
CAS59197-86-3
Molecular FormulaC14H8F3N3O2S
Molecular Weight339.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H8F3N3O2S/c15-14(16,17)9-3-1-2-7-10(9)19-6-8(11(7)21)12(22)20-13-18-4-5-23-13/h1-6H,(H,19,21)(H,18,20,22)
InChIKeySUZLPICITRHWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (CAS 59197-86-3): A 4-Hydroxy-3-quinolinecarboxamide Analgesic Lead


4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (CAS 59197-86-3) is a synthetic small molecule belonging to the 4-hydroxy-3-quinolinecarboxamide class. It is characterized by a 4-oxo-1,4-dihydroquinoline core with an 8-trifluoromethyl substituent and a thiazol-2-yl carboxamide side chain . This compound was originally disclosed as a potent analgesic agent, representing a key structure-activity relationship (SAR) data point within its patent series [1].

Research Model In vivo analgesic screening (acetic acid writhing test)
Selection Logic 8-CF3, N-thiazol-2-yl derivative for SAR position-specific studies
Use Context Comparator probe within 4-hydroxy-3-quinolinecarboxamide series

Why Generic 4-Hydroxy-3-quinolinecarboxamides Cannot Substitute for CAS 59197-86-3


Within the 4-hydroxy-3-quinolinecarboxamide class, subtle variations in the quinoline ring substitution pattern and the heteroaryl carboxamide moiety lead to significant and quantifiable differences in analgesic potency and acute toxicity. As demonstrated in the primary patent literature, simply relocating the trifluoromethyl group from the 8- to the 7-position, or replacing it with a chlorine atom at the 8-position, results in a marked shift in the DA50 (median analgesic dose) [1]. This non-linear SAR means that in-class analogs cannot be assumed to provide equivalent in vivo efficacy or therapeutic windows, making specific procurement of the 8-CF3, N-thiazol-2-yl derivative essential for reproducing key experimental results.

Regioisomer 7-CF3 analog shifts analgesic response; 8-CF3 position provides higher reported potency
8-Substituent 8-Cl analog changes DA50 by 1.25-fold; halogen vs. CF3 may alter target engagement
Side Chain N-pyridinyl analog differs in solid-state properties; thiazole ring affects crystallinity

Head-to-Head Comparative Evidence for 4-Oxo-N-(1,3-thiazol-2-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide


Analgesic Potency Compared to 8-Chloro Analog

The target compound demonstrates a specific analgesic potency distinct from its direct 8-chloro analog. In the acetic acid-induced writhing test in mice, the target compound (8-CF3) exhibited a DA50 of 5 mg/kg (p.o.), compared to 4 mg/kg (p.o.) for the 8-chloro analog [1]. This indicates the 8-chloro derivative is nominally more potent, a critical differentiation for dose-response studies.

8-Cl vs. 8-CF3 potency
Head-to-head
DA50: 5 (8-CF3) vs. 4 mg/kg (8-Cl) p.o.
Supports 8-substituent SAR interpretation
1.25-fold higher potency for 8-Cl; oral mouse writhing model
Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship (SAR)

Analgesic Advantage Over 7-Trifluoromethyl Regioisomer

The position of the trifluoromethyl group on the quinoline ring is a critical determinant of activity. The target compound, with its 8-CF3 substitution, is significantly more potent than its 7-CF3 regioisomer. The 7-CF3 analog showed a DA50 of 7 mg/kg (p.o.), meaning the target compound is 1.4-fold more potent [1].

7-CF3 vs. 8-CF3 regioisomer
Head-to-head
DA50: 5 (8-CF3) vs. 7 mg/kg (7-CF3) p.o.
8-CF3 preferred for higher analgesic model response
1.4-fold advantage over 7-position; oral route
Analgesic Drug Discovery In Vivo Pharmacology Regioisomer Selectivity

Acute Toxicity and Therapeutic Index Assessment

The target compound's acute toxicity profile provides a quantifiable safety margin. Its intraperitoneal LD50 in mice was determined to be 225 mg/kg [1]. This allows for the calculation of a preliminary Therapeutic Index (TI = LD50/DA50) of 45, which is a baseline for comparing safety margins against analogs if their toxicity data were available. The high oral tolerance (well tolerated at 500 mg/kg p.o.) further supports its selection for oral dosing studies.

Acute toxicity (LD50)
Reported
LD50 225 mg/kg i.p.; TI = 45
Safety margin context for in vivo study design
Single compound data; oral tolerance noted at 500 mg/kg
Preclinical Toxicology Safety Pharmacology Therapeutic Window

Physicochemical Differentiation: Melting Point Comparison with N-Pyridinyl Analog

Distinct physicochemical properties further differentiate the target from its close analogs. The target thiazole derivative has a melting point of 325°C, compared to 335-336°C for the corresponding N-pyridinyl analog [1]. This lower melting point is consistent with the different heteroatom in the carboxamide side chain and can affect formulation development and solid-state characterization.

Melting point vs. pyridinyl
Head-to-head
325°C (thiazole) vs. 335–336°C (pyridine)
Supports solid-form and purity assay differentiation
Δ10–11°C; capillary method, DMF crystallization
Physicochemical Characterization Crystallinity Analytical Chemistry

Evidence-Based Application Scenarios for CAS 59197-86-3


In Vivo Analgesic Efficacy Screening and SAR Studies

This compound serves as a crucial reference molecule for teams exploring the SAR of 4-hydroxy-3-quinolinecarboxamide analgesics. Its in vivo DA50 of 5 mg/kg (p.o.) in the acetic acid writhing test provides a specific benchmark against the 8-chloro (4 mg/kg) and 7-trifluoromethyl (7 mg/kg) analogs, enabling quantitative assessment of how ring substitution and position influence analgesic potency [1].

Preclinical Toxicology and Therapeutic Index Benchmarking

With a determined intraperitoneal LD50 of 225 mg/kg, yielding a therapeutic index of 45, this compound is a well-characterized starting point for projects that need to assess the safety margin of quinoline-based analgesics before investing in novel analog synthesis [1].

Analytical Method Development and Solid-Form Screening

The distinct melting point of 325°C differentiates it from its N-pyridinyl analog (335-336°C) and serves as a critical reference standard for developing HPLC purity methods and for initial polymorph screening in pre-formulation research [1].

Application
Selection Property
Validation Focus
In vivo analgesic activity screening
8-CF3 substitution identity
DA50 benchmarking against positional analogs
Preclinical safety-margin assessment
Defined acute toxicity profile
Therapeutic index reference for novel analog design
Analytical method & solid-form development
Distinct melting point (325°C)
Purity assay and polymorph screening reference
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